N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide
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Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.433. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Pharmacodynamics of Ketamine
Ketamine, related in structural class, illustrates the significance of studying pharmacokinetics and pharmacodynamics for understanding the therapeutic and adverse effects of complex molecules. Ketamine's mechanism as an NMDA receptor antagonist underscores the importance of receptor interactions in pharmacology, which could be relevant for studying N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide (Peltoniemi et al., 2016).
Toxicology and Environmental Impact of Acetaminophen
Research on acetaminophen, another structurally related compound, emphasizes the importance of understanding the toxicological profile and environmental impact of pharmaceuticals. Studies focus on the degradation pathways, biotoxicity of by-products, and strategies for mitigating environmental contamination, which are crucial considerations for the responsible management of chemical substances (Qutob et al., 2022).
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives showcase the versatility and therapeutic potential of nitrogen-containing heterocycles, which share a conceptual connection with the compound of interest. The diversity of pharmacological activities attributed to piperazine derivatives, ranging from antipsychotic to anti-inflammatory effects, highlights the broad therapeutic applications of such compounds and the value of chemical modifications for optimizing pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-22-12-11-20-9-7-16(8-10-20)14-19-18(21)13-15-3-5-17(23-2)6-4-15/h3-6,16H,7-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLKYXSJCTXVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.